molecular formula C19H18O6 B2980016 Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374759-98-5

Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2980016
CAS No.: 374759-98-5
M. Wt: 342.347
InChI Key: NYRXGEWPUGAWCK-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate ( 374759-98-5) is a high-purity synthetic chemical compound with a molecular formula of C19H18O6 and a molecular weight of 342.34 g/mol . This compound belongs to the class of coumarin derivatives, specifically featuring a furan-carboxylate structure linked to a trimethylcoumarin core, which is of significant interest in medicinal chemistry and pharmacological research . Researchers value this compound as a key intermediate in synthetic organic chemistry and for exploring structure-activity relationships in bioactive molecule development. While specific biological data for this exact compound is limited in the available literature, related coumarin and furan derivatives have demonstrated considerable research potential in various areas. Coumarin-based compounds are extensively investigated for their diverse biological activities, including antioxidant potential where they function as radical scavengers, as well as anti-inflammatory properties through modulation of pro-inflammatory mediators and signaling pathways such as MAPK . The structural features of this molecule, particularly the coumarin core known for its photochemical properties and the ester-functionalized furan ring, make it a valuable scaffold for developing novel therapeutic agents and conducting mechanistic studies in biochemical systems . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety guidelines.

Properties

IUPAC Name

methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-11(2)18(20)25-17-12(3)15(8-6-14(10)17)23-9-13-5-7-16(24-13)19(21)22-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRXGEWPUGAWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common synthetic route includes the condensation of 3,4,8-trimethyl-2-oxochromen-7-yl with furan-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents for treating various diseases.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Furan 5-Position Key Functional Groups Molecular Weight (g/mol)
Target Compound (3,4,8-Trimethyl-2-oxochromen-7-yl)oxymethyl Coumarin, ester, methyl groups ~428 (estimated)
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate 4-Bromo-2-chlorophenoxymethyl Halogens (Br, Cl), phenoxy 347.6
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Isochromen-7-yl Isochromene, ester 322.3
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Nitro, fluorine, aryl 295.2
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate 2-Methoxycarbonylethyl Ester, alkyl chain 228.2
[(3-Hexyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate 3-Hexyl-4-methyl-2-oxochromen-7-yl Coumarin, alkyl chain ~410 (estimated)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate enhances polarity and may influence binding to biological targets (e.g., antimycobacterial activity) , whereas the coumarin group in the target compound could improve π-stacking interactions in crystal lattices or with proteins .
  • Hydrophobicity : The coumarin and hexyl substituents in the target compound and [(3-hexyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate likely increase lipophilicity compared to halogenated or nitro-substituted analogs.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Crystallinity
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate 178–180 Low (DMSO-soluble) High (yellow crystals)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Not reported Good in DMSO, moderate in polar solvents High (SC-XRD confirmed)
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Not reported Likely moderate Purified via chromatography

Key Observations :

  • The coumarin-oxymethyl group in the target compound may reduce solubility in aqueous media compared to nitro- or alkyl-substituted analogs but improve stability in organic solvents.
  • Crystallinity trends correlate with substituent rigidity; coumarin and isochromene derivatives form high-quality crystals suitable for X-ray analysis .

Key Observations :

  • The absence of direct activity data for the target compound necessitates extrapolation from analogs. Its coumarin moiety may synergize with the furan-carboxylate to enhance cytotoxicity or antimicrobial effects, as seen in compound 6 .
  • Fluorinated nitroaryl groups (e.g., in ) improve target specificity but may reduce bioavailability due to high polarity.

Biological Activity

Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring and a chromone moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C19H22O6\text{C}_{19}\text{H}_{22}\text{O}_{6}

This configuration is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The results indicated significant cytotoxicity with an IC50 value of approximately 62.37 µg/mL against HeLa cells, demonstrating its potential as an anticancer agent .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through both mitochondrial-dependent and independent pathways. This was evidenced by the activation of caspase pathways in treated cell lines .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated:

  • Minimum Inhibitory Concentration (MIC) : Studies revealed that the compound exhibits strong antibacterial activity with an MIC of 1.00 µg/mL against Staphylococcus aureus, indicating its potential for developing new antibacterial agents .
  • Broad Spectrum Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect that warrants further exploration in clinical settings .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties:

  • In Vitro Studies : Inflammatory markers were significantly reduced in cell cultures treated with the compound, indicating its potential utility in managing inflammatory diseases .
  • Case Studies : In vivo studies have shown that the compound can reduce inflammation in animal models, providing a basis for future therapeutic applications .

Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AnticancerIC50 = 62.37 µg/mL (HeLa)Induction of apoptosis
AntibacterialMIC = 1.00 µg/mL (S. aureus)Broad-spectrum activity
Anti-inflammatorySignificant reduction in markersModulation of inflammatory pathways

Q & A

Q. Table 1. Synthetic Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Reference
Nucleophilic substitutionK₂CO₃, DMF, 60°C, 5 h69
Ester hydrolysisNaOH, MeOH/H₂O, pH 485
RecrystallizationMeOH/acetone (1:1)97% purity

Q. Table 2. Key Spectroscopic Data

Compound Feature¹H-NMR (δ, ppm)MS (m/z)Technique
Furan moiety6.83 (dd, J = 1.71 Hz)345 [M+Na]+ESI-MS
Coumarin carbonyl168.2 (C=O)-¹³C-NMR

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